tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

CAS No.: 886766-22-9

Cat. No.: VC12023503

Molecular Formula: C11H19F3N2O2

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886766-22-9 |

|---|---|

| Molecular Formula | C11H19F3N2O2 |

| Molecular Weight | 268.28 g/mol |

| IUPAC Name | tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3 |

| Standard InChI Key | QDJQPSDQSUMFFG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is formally named tert-butyl (2R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate under IUPAC guidelines, indicating the stereochemistry at the second position of the piperazine ring . Common synonyms include:

-

1-Boc-2-(2,2,2-trifluoroethyl)piperazine

-

tert-Butyl (R)-2-(trifluoroethyl)piperazine-1-carboxylate

Molecular and Structural Data

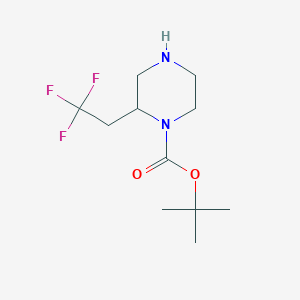

The molecular structure (Fig. 1) comprises a six-membered piperazine ring with a Boc group at the 1-position and a trifluoroethyl substituent at the 2-position. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 268.28 g/mol | |

| Boiling Point | 342.1°C (estimated) | |

| LogP (Partition Coefficient) | 1.87 |

The trifluoroethyl group () introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves nucleophilic substitution or reductive amination reactions. A common route (Scheme 1) starts with tert-butyl piperazine-1-carboxylate and 2,2,2-trifluoroethyl iodide under basic conditions:

Key Steps:

-

Deprotonation: Piperazine nitrogen attacks the trifluoroethyl halide.

-

Boc Protection: Maintains regioselectivity during functionalization .

Optimization Challenges

-

Steric Hindrance: The Boc group at N1 limits accessibility to the adjacent nitrogen, requiring prolonged reaction times (12–24 hrs).

-

Purification: Column chromatography (hexane/ethyl acetate) yields >95% purity, but fluorinated byproducts may complicate isolation.

Structural and Spectroscopic Analysis

X-ray Crystallography

Single-crystal studies reveal a chair conformation for the piperazine ring, with the trifluoroethyl group in an equatorial orientation. The Boc carbonyl oxygen forms intramolecular hydrogen bonds with the N-H of the piperazine, stabilizing the structure .

Spectroscopic Signatures

-

NMR:

-

IR: Strong absorbance at 1695 cm (C=O stretch).

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound serves as a precursor to irreversible kinase inhibitors. The trifluoroethyl group enhances binding affinity to ATP pockets via hydrophobic interactions and fluorine-mediated hydrogen bonding. For example, derivatives targeting EGFR (epidermal growth factor receptor) show IC values < 10 nM in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume